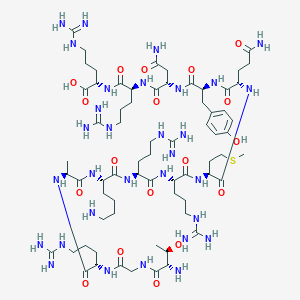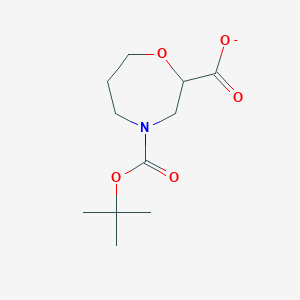
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID, also known as 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylate, is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 244.27 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID typically involves the protection of the amine group in homomorpholine with a tert-butoxycarbonyl (BOC) group. This is followed by carboxylation at the 2-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as crystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The BOC group provides protection to the amine group, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in the development of pharmaceuticals .
類似化合物との比較
Similar Compounds
4-BOC-2-MORPHOLINECARBOXYLIC ACID: Similar in structure but with a morpholine ring instead of a homomorpholine ring.
2-BOC-4-HYDROXYMORPHOLINE: Contains a hydroxyl group at the 4-position instead of a carboxylate group.
4-BOC-2-HYDROXYMORPHOLINE: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
4-BOC-2-HOMOMORPHOLINECARBOXYLIC ACID is unique due to its specific ring structure and the presence of both a BOC-protected amine and a carboxylate group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H18NO5- |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1 |
InChIキー |
YGITYLFOIAYYJU-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


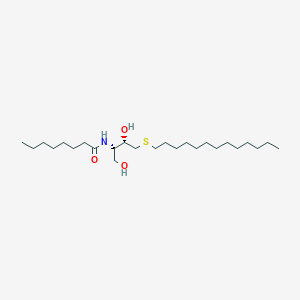
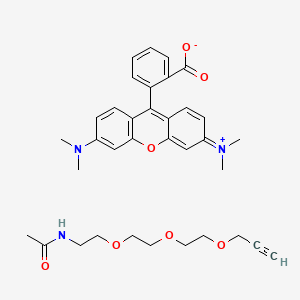
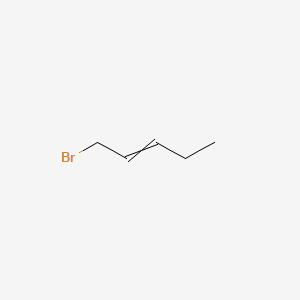
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
![(Z)-[5-(trifluoromethyl)pyrazolidin-3-ylidene]hydrazine](/img/structure/B12366879.png)

![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
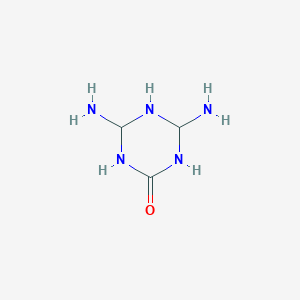

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
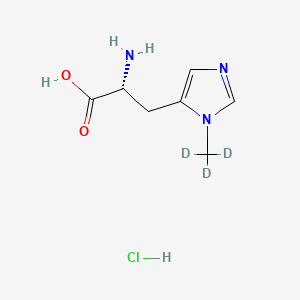

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
